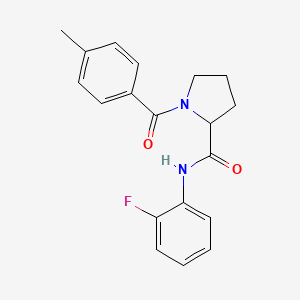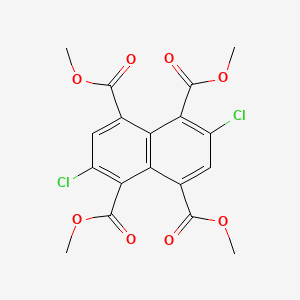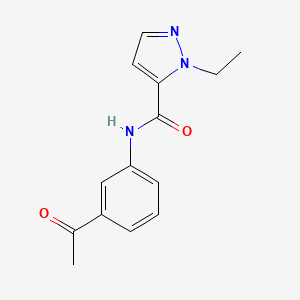![molecular formula C18H26N2O2S B6049137 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and tumor growth. 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a number of biochemical and physiological effects. Studies have shown that 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in laboratory experiments. It has a unique chemical structure that makes it a promising candidate for drug development. 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to have low toxicity and good bioavailability, which are important factors for drug development. However, one of the limitations of 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Another area of research is to study the pharmacokinetics and pharmacodynamics of 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in vivo, which will provide important information for drug development. Additionally, 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one can be further studied for its potential therapeutic applications in other fields of medicine, such as neurology and cardiology.
Conclusion:
In conclusion, 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has anti-inflammatory, anti-tumor, and anti-angiogenic properties and has a unique chemical structure that makes it a promising candidate for drug development. While there are still many unanswered questions about its mechanism of action, 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has the potential to be a valuable tool in the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-mercaptothiophene with 2,2-dimethyl-1,3-propanediol in the presence of trifluoroacetic acid. The resulting product is then treated with sodium hydride and 1-bromo-2-chloroethane to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,2-diaminocyclohexane in the presence of acetic acid to obtain 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one.
Aplicaciones Científicas De Investigación
7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications in various fields of medicine. Studies have shown that 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has anti-inflammatory, anti-tumor, and anti-angiogenic properties. 7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to have a protective effect on the liver and can prevent liver damage caused by oxidative stress.
Propiedades
IUPAC Name |
7-(2,2-dimethylpropyl)-2-(thiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-17(2,3)12-20-8-4-6-18(16(20)22)7-9-19(13-18)15(21)14-5-10-23-11-14/h5,10-11H,4,6-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROSSEPQPPUDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6049061.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)

![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)

![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
